1-Boc-4-o-Fluorophenyl-4-methoxycarbonylpiperidine
CAS No.: 954125-24-7
Cat. No.: VC3282743
Molecular Formula: C18H24FNO4
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 954125-24-7 |
---|---|
Molecular Formula | C18H24FNO4 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 1-O-tert-butyl 4-O-methyl 4-(2-fluorophenyl)piperidine-1,4-dicarboxylate |
Standard InChI | InChI=1S/C18H24FNO4/c1-17(2,3)24-16(22)20-11-9-18(10-12-20,15(21)23-4)13-7-5-6-8-14(13)19/h5-8H,9-12H2,1-4H3 |
Standard InChI Key | HBFNLCRPAMPVTI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)C(=O)OC |
Introduction
Chemical Identity and Classification
1-Boc-4-o-Fluorophenyl-4-methoxycarbonylpiperidine is a substituted piperidine compound featuring multiple functional groups including a carbamate (Boc) protection, fluorophenyl group, and methoxycarbonyl functionality. The compound is identified by CAS number 954125-24-7 and has a molecular formula of C18H24FNO4 . This places it within the broader category of N-protected piperidine derivatives, a class of compounds frequently employed in pharmaceutical synthesis and organic chemistry research.
The formal IUPAC nomenclature positions it among carbamate-protected heterocycles, with the Boc (tert-butyloxycarbonyl) group serving as a common nitrogen-protecting group that facilitates selective chemical transformations. The presence of the o-fluorophenyl substituent at the 4-position offers unique reactivity patterns and potential applications in medicinal chemistry.
Registry and Identification Data
The compound is cataloged with specific identifiers that enable precise reference in chemical databases and literature. These identifiers are presented in Table 1.
Table 1: Key Identification Parameters of 1-Boc-4-o-Fluorophenyl-4-methoxycarbonylpiperidine
Parameter | Value |
---|---|
Chemical Name | 1-Boc-4-o-Fluorophenyl-4-methoxycarbonylpiperidine |
CAS Number | 954125-24-7 |
Molecular Formula | C18H24FNO4 |
Molecular Weight | 337.3859 g/mol |
MDL Number | MFCD11974868 |
SMILES Notation | COC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)c1ccccc1F |
Structural Features and Chemical Properties
The molecular architecture of 1-Boc-4-o-Fluorophenyl-4-methoxycarbonylpiperidine incorporates several key structural elements that determine its chemical behavior and applications. The compound features a piperidine ring core with multiple functional group substitutions that influence its reactivity profile.
Molecular Structure Analysis
The compound's structure contains four principal components:
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A piperidine heterocyclic ring serving as the core scaffold
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A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine
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An ortho-fluorophenyl substituent at the 4-position of the piperidine ring
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A methoxycarbonyl (ester) functional group also at the 4-position
This arrangement creates a quaternary carbon center at the 4-position of the piperidine ring, where both the o-fluorophenyl group and the methoxycarbonyl group are attached . The presence of the Boc group on the nitrogen provides protection against undesired reactions at this position during synthetic sequences.
Physical and Chemical Properties
While specific experimental data on the physical properties of 1-Boc-4-o-Fluorophenyl-4-methoxycarbonylpiperidine is limited in the available literature, certain properties can be inferred based on its structure and comparison with similar compounds. The compound is likely to exist as a solid at room temperature given its molecular weight and structural complexity.
By structural analogy with related compounds such as Methyl 1-Boc-4-methylpiperidine-4-carboxylate, which has a boiling point of approximately 313.2°C at 760 mmHg and a density around 1.1 g/cm³, this compound would be expected to have similar but slightly higher values due to the additional fluorophenyl group .
The presence of the fluorine atom in the ortho position of the phenyl ring introduces unique electronic effects that influence both the compound's reactivity and potential biological interactions. Fluorine substitution is known to enhance metabolic stability and alter the lipophilicity of pharmaceutical compounds.
Synthesis and Preparation Methods
The synthesis of 1-Boc-4-o-Fluorophenyl-4-methoxycarbonylpiperidine typically involves multi-step processes that build upon established methods for constructing similar N-protected piperidine derivatives.
Related Synthetic Precedents
Insights into potential synthetic approaches can be gained from examining the synthesis of structurally related compounds. For example, the synthesis of 1-Boc-4-(4-fluoro-phenylamino)-piperidine involves the reaction of N-(tert-Butoxycarbonyl)-4-piperidone with 4-Fluoroaniline in the presence of sodium cyanoborohydride and acetic acid . This type of reductive amination represents one of the possible reaction pathways that could be adapted for introducing aryl groups to the piperidine scaffold.
Another relevant synthetic precedent involves the preparation of Methyl 1-Boc-4-methylpiperidine-4-carboxylate, which shares the 1-Boc-piperidine-4-carboxylate core structure . The synthetic route to this compound provides valuable insights into methods for introducing substituents at the 4-position of a Boc-protected piperidine.
Applications and Utilization
1-Boc-4-o-Fluorophenyl-4-methoxycarbonylpiperidine has several potential applications in chemical synthesis and pharmaceutical development, primarily serving as an intermediate or building block.
Role in Pharmaceutical Synthesis
The compound's structure suggests its utility as an advanced intermediate in the synthesis of pharmaceutical compounds, particularly those requiring a piperidine scaffold with specific substitution patterns. The Boc-protected nitrogen allows for selective chemical transformations at other positions of the molecule without affecting the amine functionality.
The o-fluorophenyl group is a common structural motif in medicinal chemistry, known to enhance metabolic stability and modulate the pharmacokinetic properties of drug candidates. This feature makes 1-Boc-4-o-Fluorophenyl-4-methoxycarbonylpiperidine potentially valuable in the development of central nervous system (CNS) active compounds, analgesics, or other bioactive molecules.
Chemical Research Applications
In organic synthesis research, compounds like 1-Boc-4-o-Fluorophenyl-4-methoxycarbonylpiperidine serve as model systems for studying the reactivity of multi-functionalized piperidines. The presence of the methoxycarbonyl group provides a handle for further transformations, such as:
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Hydrolysis to the corresponding carboxylic acid
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Reduction to the alcohol
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Amidation to form various amide derivatives
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Further functionalization through cross-coupling reactions
These transformations expand the compound's utility as a versatile building block in diversity-oriented synthesis.
Related Compounds and Structural Analogues
Several structurally related compounds provide context for understanding the properties and applications of 1-Boc-4-o-Fluorophenyl-4-methoxycarbonylpiperidine.
Piperidine Derivatives with Boc Protection
The 1-Boc-piperidine scaffold is a common structural motif in organic synthesis. Related compounds include:
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1-Boc-4-fluoro-4-piperidinecarboxylic acid (CAS: 614731-04-3), which shares the core Boc-protected piperidine structure but features direct fluorine substitution at the 4-position instead of a fluorophenyl group .
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Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate (CAS: 259143-03-8), which contains a fluoromethyl substituent at the 4-position of the piperidine ring .
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Methyl 1-Boc-4-methylpiperidine-4-carboxylate (CAS: 724790-59-4), which has a methyl group instead of the o-fluorophenyl substituent but maintains the methoxycarbonyl functionality .
These compounds demonstrate the versatility of the Boc-protected piperidine scaffold and its widespread use in chemical synthesis.
Compounds with Pharmaceutical Relevance
Some related compounds have direct applications in pharmaceutical development. For example, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) is an intermediate used in the manufacture of fentanyl and various related derivatives . This highlights the potential of Boc-protected piperidines as precursors to pharmaceutically active compounds.
Table 2: Selected Structural Analogues of 1-Boc-4-o-Fluorophenyl-4-methoxycarbonylpiperidine
Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
1-Boc-4-fluoro-4-piperidinecarboxylic acid | 614731-04-3 | C11H18FNO4 | Direct F substitution instead of o-fluorophenyl; carboxylic acid instead of methyl ester |
Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate | 259143-03-8 | C11H20FNO2 | Fluoromethyl group at 4-position; lacks carboxylate functionality |
Methyl 1-Boc-4-methylpiperidine-4-carboxylate | 724790-59-4 | C13H23NO4 | Methyl group instead of o-fluorophenyl group |
1-Boc-4-AP | Not specified in sources | C16H24N2O2 | Phenylamino group at 4-position; lacks methoxycarbonyl group |
This comparative analysis illustrates the structural diversity within this class of compounds and provides insight into how specific modifications affect their properties and applications.
Research and Development Context
The development and study of compounds like 1-Boc-4-o-Fluorophenyl-4-methoxycarbonylpiperidine represent ongoing efforts in the fields of medicinal chemistry and organic synthesis to create versatile building blocks for drug discovery.
Current Research Directions
Research involving fluorinated piperidine derivatives continues to expand, driven by the advantageous properties that fluorine substitution imparts to drug candidates. These advantages include:
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Enhanced metabolic stability due to the strength of the C-F bond
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Altered lipophilicity, which can improve membrane permeability
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Changes in pKa values of neighboring functional groups
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Potential for forming specific interactions with protein targets
The presence of the o-fluorophenyl group in 1-Boc-4-o-Fluorophenyl-4-methoxycarbonylpiperidine aligns with these research trends, suggesting potential applications in developing compounds with improved pharmacokinetic profiles.
Future Perspectives
The continued exploration of structurally diverse piperidine derivatives remains an active area of research in medicinal chemistry. Future developments may include:
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Exploitation of the quaternary carbon center at the 4-position for developing compounds with defined three-dimensional structures
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Investigation of the influence of the o-fluorophenyl substituent on binding interactions with biological targets
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Development of more efficient synthetic routes to access these structurally complex molecules
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Exploration of the compound's potential as a precursor to novel pharmaceutical agents
As research in fluorine chemistry continues to advance, compounds like 1-Boc-4-o-Fluorophenyl-4-methoxycarbonylpiperidine are likely to find expanding applications in both chemical research and pharmaceutical development.
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